![molecular formula C20H12Cl2N2O2 B4981757 9H-fluoren-9-one O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B4981757.png)
9H-fluoren-9-one O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime
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Overview
Description
9H-fluoren-9-one O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime, commonly known as DDAO, is a fluorescent probe that is used in various scientific research applications. DDAO is a small molecule that is synthesized through a multi-step process.
Mechanism of Action
DDAO works by reacting with NO to form a highly fluorescent compound. The reaction between DDAO and NO is highly specific, and the fluorescence intensity of the resulting compound is directly proportional to the concentration of NO. The mechanism of action of DDAO is well-understood, and it has been extensively studied in various biological systems.
Biochemical and Physiological Effects:
DDAO has no known biochemical or physiological effects on biological systems. It is a non-toxic molecule that is widely used in various biological systems without any adverse effects.
Advantages and Limitations for Lab Experiments
DDAO has several advantages for lab experiments. It is a highly specific and sensitive probe that can detect NO in real-time. It is also a non-toxic molecule that can be used in various biological systems without any adverse effects. However, DDAO has some limitations for lab experiments. It is a small molecule that can diffuse across cell membranes, making it challenging to localize the source of NO. Additionally, DDAO has a short half-life, which limits its use in long-term experiments.
Future Directions
There are several future directions for the use of DDAO in scientific research. One potential direction is the development of new fluorescent probes that can detect other signaling molecules in biological systems. Additionally, DDAO can be used in combination with other probes to study the dynamics of multiple signaling molecules simultaneously. Another potential direction is the use of DDAO in clinical applications, such as the detection of NO in patients with cardiovascular diseases. Overall, DDAO has significant potential for advancing our understanding of biological systems and developing new diagnostic and therapeutic approaches.
Synthesis Methods
DDAO is synthesized through a multi-step process that involves the reaction of 9H-fluoren-9-one with 3,4-dichloroaniline. The reaction results in the formation of 9H-fluoren-9-one O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime. The synthesis method is well-established, and the purity of the final product can be confirmed through various analytical techniques.
Scientific Research Applications
DDAO is widely used as a fluorescent probe in various scientific research applications. It is commonly used to detect the presence of nitric oxide (NO) in biological systems. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. DDAO can be used to detect NO in real-time, allowing researchers to study the dynamics of NO in biological systems.
properties
IUPAC Name |
(fluoren-9-ylideneamino) N-(3,4-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-17-10-9-12(11-18(17)22)23-20(25)26-24-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBLUXJLCNEKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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